5-(Difluoromethyl)pyrimidine
Overview
Description
5-(Difluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of a pyrimidine ring substituted with a difluoromethyl group at the 5-position. Pyrimidines are a class of compounds that play a crucial role in various biological processes and are key components in many pharmaceuticals and agrochemicals .
Scientific Research Applications
5-(Difluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Target of Action
5-(Difluoromethyl)pyrimidine is a pyrimidine derivative, which is a class of compounds that are known to have a wide range of biological activities Pyrimidine derivatives are known to interact with various enzymes and receptors involved in cellular processes .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrimidine derivatives are known to inhibit essential biosynthetic processes or incorporate into macromolecules such as DNA and RNA, inhibiting their normal function .
Biochemical Pathways
This compound, as a pyrimidine derivative, is likely to be involved in the pyrimidine metabolic pathway. Pyrimidines serve essential functions in human metabolism as ribonucleotide bases in RNA and as deoxyribonucleotide bases in DNA . Any defect altering the tight regulation of pyrimidine transmission and of pyrimidine metabolism during pre- and post-natal brain development may translate into functional deficits .
Pharmacokinetics
It is known that the fluorine atom or fluoroalkyl groups, such as the difluoromethyl group in this compound, can increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors .
Result of Action
Pyrimidine derivatives are known to have diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor activity .
Safety and Hazards
Future Directions
The selective introduction of 5-difluoromethyl and 7-difluoromethyl substituent into the pyrazolo[1,5-a]pyrimidines molecule is of particular interest . Numerous studies have shown that the fluorine atom or fluoroalkyl groups increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Biochemical Analysis
Biochemical Properties
5-(Difluoromethyl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary enzymes it interacts with is dihydropyrimidine dehydrogenase, which is involved in the catabolism of pyrimidine bases. The interaction between this compound and dihydropyrimidine dehydrogenase leads to the reduction of uracil and thymine to their respective dihydro forms . Additionally, this compound has been shown to interact with thymidylate synthase, an enzyme critical for DNA synthesis, thereby inhibiting its activity and affecting nucleotide metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the synthesis of thymidylate, a nucleotide essential for DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cells . Furthermore, it affects gene expression by incorporating into RNA and DNA, thereby disrupting normal cellular processes and leading to cytotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of thymidylate synthase, preventing the synthesis of thymidylate and thereby disrupting DNA synthesis . Additionally, this compound is metabolized to active metabolites that incorporate into RNA and DNA, leading to the inhibition of RNA and DNA synthesis . This compound also interacts with other biomolecules, such as dihydropyrimidine dehydrogenase, influencing their activity and contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative cytotoxic effects, including DNA damage and apoptosis . In in vitro and in vivo studies, the temporal effects of this compound have been observed to vary, with some studies reporting sustained cytotoxicity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and primarily affects rapidly dividing cells . At higher doses, this compound can induce significant toxic effects, including gastrointestinal disturbances, myelosuppression, and hepatotoxicity . Threshold effects have been observed, with certain dosages leading to a marked increase in adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to pyrimidine metabolism. It is metabolized by dihydropyrimidine dehydrogenase to its inactive dihydro form, which is then further processed by other enzymes . This compound also affects the metabolic flux of pyrimidine nucleotides, leading to alterations in metabolite levels and influencing overall cellular metabolism . The interaction of this compound with thymidylate synthase further underscores its role in nucleotide metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to be efficiently taken up by cells through nucleoside transporters, facilitating its intracellular accumulation . Once inside the cell, this compound is distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within specific tissues are influenced by its interactions with binding proteins and other cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various enzymes and nucleic acids . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy and specificity . The localization of this compound within the nucleus is particularly important for its role in inhibiting DNA synthesis and inducing cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid or trifluoroacetic acid, leading to the formation of 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Comparison with Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a fluorine atom at the 5-position.
5-Trifluoromethylpyrimidine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical and biological properties.
Uniqueness: 5-(Difluoromethyl)pyrimidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to other fluorinated pyrimidines. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-(difluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-5(7)4-1-8-3-9-2-4/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHDFZKKOOQUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304479 | |
Record name | Pyrimidine, 5-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310684-94-6 | |
Record name | Pyrimidine, 5-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310684-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 5-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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